![molecular formula C2Cl6O2 B14330862 Trichloro[(trichloromethyl)peroxy]methane CAS No. 111005-89-1](/img/structure/B14330862.png)
Trichloro[(trichloromethyl)peroxy]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro[(trichloromethyl)peroxy]methane is an organochlorine compound characterized by the presence of both trichloromethyl and peroxy groups. This compound is known for its significant reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(trichloromethyl)peroxy]methane typically involves the chlorination of organic precursors under controlled conditions. One common method is the reaction of trichloromethane with chlorine gas in the presence of ultraviolet light, which facilitates the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are conducted in specialized reactors where temperature, pressure, and light exposure are carefully controlled to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro[(trichloromethyl)peroxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler chlorinated compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and peroxy compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trichloro[(trichloromethyl)peroxy]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its reactivity with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of trichloro[(trichloromethyl)peroxy]methane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The peroxy group is particularly reactive, facilitating oxidation reactions and the formation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloromethane (Chloroform): A common solvent with similar chlorinated structure.
Trichloroacetic Acid: Known for its strong acidity due to the presence of the trichloromethyl group.
Trichloromethanesulfonic Acid: Another strong acid with similar functional groups.
Uniqueness
Trichloro[(trichloromethyl)peroxy]methane is unique due to the presence of both trichloromethyl and peroxy groups, which confer distinct reactivity and chemical properties. This dual functionality makes it valuable in various chemical processes and applications.
Eigenschaften
CAS-Nummer |
111005-89-1 |
|---|---|
Molekularformel |
C2Cl6O2 |
Molekulargewicht |
268.7 g/mol |
IUPAC-Name |
trichloro(trichloromethylperoxy)methane |
InChI |
InChI=1S/C2Cl6O2/c3-1(4,5)9-10-2(6,7)8 |
InChI-Schlüssel |
NDHYXZCDTGNTSM-UHFFFAOYSA-N |
Kanonische SMILES |
C(OOC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


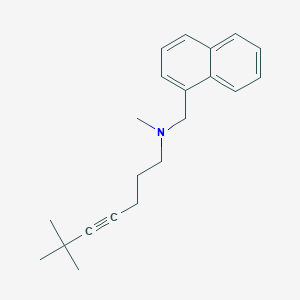
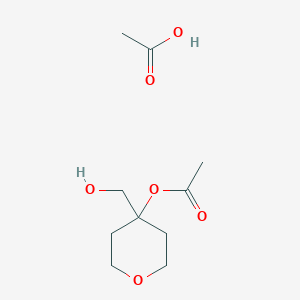
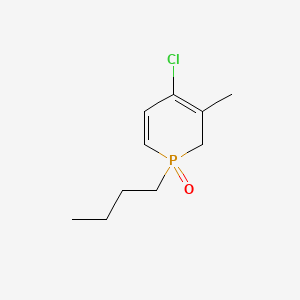
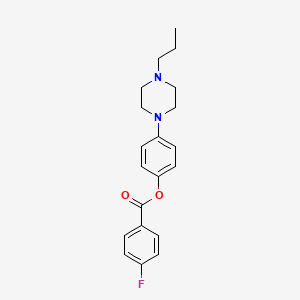
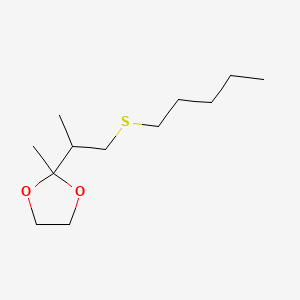
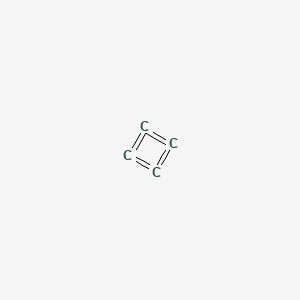
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
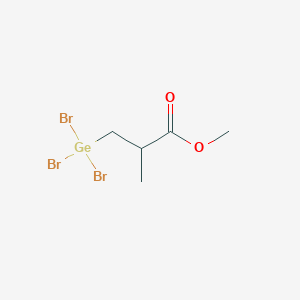
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)


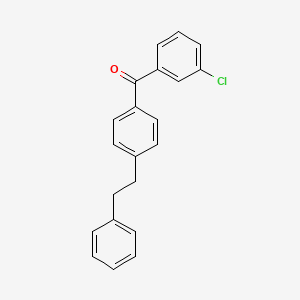
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
